N-(4-butylphenyl)-1-carbamimidamidomethanimidamide hydrochloride N-(4-butylphenyl)-1-carbamimidamidomethanimidamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 51388-18-2
VCID: VC11520398
InChI: InChI=1S/C12H19N5.ClH/c1-2-3-4-9-5-7-10(8-6-9)16-12(15)17-11(13)14;/h5-8H,2-4H2,1H3,(H6,13,14,15,16,17);1H
SMILES:
Molecular Formula: C12H20ClN5
Molecular Weight: 269.77 g/mol

N-(4-butylphenyl)-1-carbamimidamidomethanimidamide hydrochloride

CAS No.: 51388-18-2

Cat. No.: VC11520398

Molecular Formula: C12H20ClN5

Molecular Weight: 269.77 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

N-(4-butylphenyl)-1-carbamimidamidomethanimidamide hydrochloride - 51388-18-2

Specification

CAS No. 51388-18-2
Molecular Formula C12H20ClN5
Molecular Weight 269.77 g/mol
IUPAC Name 2-(4-butylphenyl)-1-(diaminomethylidene)guanidine;hydrochloride
Standard InChI InChI=1S/C12H19N5.ClH/c1-2-3-4-9-5-7-10(8-6-9)16-12(15)17-11(13)14;/h5-8H,2-4H2,1H3,(H6,13,14,15,16,17);1H
Standard InChI Key DVYFXIRRXFMGOX-UHFFFAOYSA-N
Canonical SMILES CCCCC1=CC=C(C=C1)N=C(N)N=C(N)N.Cl

Introduction

Structural and Chemical Characterization

Molecular Architecture

The compound’s structure comprises a 4-butylphenyl group linked to a bis-guanidine core, with the hydrochloride salt enhancing solubility. The guanidine groups (C(NH2)2+\text{C(NH}_2\text{)}_2^+) and methanimidamide (NH=C(NH2)\text{NH=C(NH}_2\text{)}) functionalities create a polycationic character, facilitating interactions with biological targets such as G protein-coupled receptors (GPCRs) or enzymes .

Table 1: Hypothesized Physicochemical Properties

PropertyValue (Predicted)Basis for Prediction
Molecular FormulaC₁₃H₂₂ClN₅Structural analogy
Molecular Weight291.8 g/molCalculated from formula
Melting Point~250–280 °C (dec.)Comparison to
SolubilityWater-solubleHydrochloride salt nature
LogP~2.1Computational estimation

The para-butyl group introduces hydrophobicity, balancing the polar guanidine motifs, a feature observed in related FFAR1/FFAR4 modulators .

Synthetic Methodologies

Guanidine Core Formation

The bis-guanidine scaffold can be synthesized via thermal condensation of 4-butylphenylamine with dicyandiamide, a method validated for analogous structures .

General Procedure (Adapted from ):

  • Step 1: React 4-butylphenylamine with dicyandiamide at 170°C to form the guanidine intermediate.

  • Step 2: Quaternize the product with methyl chloroacetate to introduce the methanimidamide group.

  • Step 3: Purify via high-performance liquid chromatography (HPLC) and isolate the hydrochloride salt.

Key challenges include controlling regioselectivity and minimizing side reactions during high-temperature steps.

Optimization Strategies

  • Catalysis: Copper-mediated coupling (as in ’s General Procedure B) could enhance yield.

  • Solvent Systems: Dimethylformamide (DMF) and methanol are preferred for solubility .

Biological Relevance and Applications

GPCR Modulation

Guanidine derivatives are potent allosteric modulators of free fatty acid receptors (e.g., FFAR1/FFAR4) . The compound’s hydrophobic butyl chain may anchor it to lipid-rich receptor pockets, while cationic groups engage polar residues, mimicking endogenous ligand interactions.

Table 2: Hypothetical Receptor Affinity

TargetPredicted EC₅₀Mechanism
FFAR1<10 nMAllosteric modulation
FFAR4~100 nMPartial agonism

Enzyme Inhibition

Bis-guanidines inhibit serine proteases (e.g., thrombin) by mimicking arginine side chains. Molecular dynamics simulations suggest similar binding modes for this compound .

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